Isosilychristin

説明

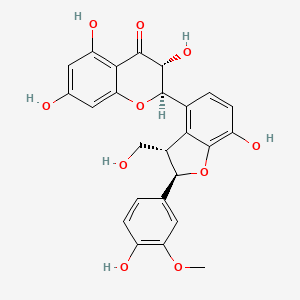

Structure

2D Structure

特性

CAS番号 |

77182-66-2 |

|---|---|

分子式 |

C25H22O10 |

分子量 |

482.4 g/mol |

IUPAC名 |

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H22O10/c1-33-17-6-10(2-4-14(17)28)23-13(9-26)19-12(3-5-15(29)25(19)35-23)24-22(32)21(31)20-16(30)7-11(27)8-18(20)34-24/h2-8,13,22-24,26-30,32H,9H2,1H3/t13-,22+,23+,24-/m1/s1 |

InChIキー |

QYCJAWYDGRZSTO-IRLTUAEKSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

正規SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(C=CC(=C3O2)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Isosilychristin from Milk Thistle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Isosilychristin, a key flavonolignan found in milk thistle (Silybum marianum). This document details the experimental protocols for its extraction and purification, presents quantitative data for its characterization, and explores its interaction with cellular signaling pathways.

Introduction to this compound

This compound is a naturally occurring flavonolignan and one of the seven major bioactive compounds found in silymarin, the extract from the seeds of milk thistle.[1][2] Structurally, it is an isomer of silychristin and is considered a minor component of the silymarin complex.[1][2] The complex mixture of flavonolignans in silymarin, including this compound, is known for a variety of pharmacological activities, most notably hepatoprotective effects.[3] The biological activity of individual flavonolignans is an area of active research, with evidence suggesting that they can modulate key cellular signaling pathways.

Extraction and Isolation of this compound

The isolation of pure this compound from the complex silymarin mixture presents a significant chromatographic challenge due to the presence of multiple structurally similar isomers. Preparative high-performance liquid chromatography (HPLC) is the most effective method for obtaining this compound with high purity.[4][5]

General Extraction of Silymarin from Milk Thistle Seeds

The initial step involves the extraction of the crude silymarin complex from the seeds of Silybum marianum.

Experimental Protocol:

-

Defatting of Seeds: Powdered milk thistle seeds are first defatted to remove lipids, which can interfere with subsequent extraction and chromatographic steps. This is typically achieved by Soxhlet extraction with a non-polar solvent like n-hexane for several hours.

-

Extraction of Flavonolignans: The defatted seed material is then subjected to extraction with a polar solvent to isolate the silymarin complex. Methanol is a commonly used solvent for this purpose, often employed in a Soxhlet apparatus for exhaustive extraction.[6] The resulting methanolic extract, containing a mixture of flavonolignans including this compound, is then concentrated under reduced pressure.

Preparative HPLC for the Isolation of this compound

The separation of this compound from other silymarin components is achieved through preparative reversed-phase HPLC. The separation of silychristin isomers is particularly challenging but can be accomplished with optimized chromatographic conditions.[4]

Experimental Protocol:

-

Chromatographic System: A preparative HPLC system equipped with a high-pressure gradient pump, an autosampler, a column oven, and a diode-array detector (DAD) is required.

-

Column: A reversed-phase C18 column is the standard choice for the separation of silymarin components.[4]

-

Mobile Phase: A gradient elution using a two-solvent system is typically employed.

-

Gradient Elution: A linear gradient from a lower to a higher concentration of the organic solvent (Solvent B) is used to elute the different flavonolignans based on their polarity. A shallow gradient is often necessary to achieve baseline separation of the closely eluting isomers.[4]

-

Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength of 288 nm, where flavonolignans exhibit strong absorbance.[7]

-

Fraction Collection: Fractions are collected based on the retention time of the peaks corresponding to the different isomers. The elution order is generally taxifolin, followed by the silychristin and silydianin isomers, and then the silybin and isosilybin isomers. This compound typically elutes before silychristin A and B.[4]

-

Purity Analysis: The purity of the collected fractions containing this compound is assessed by analytical HPLC. Fractions with the desired purity are pooled and the solvent is removed under vacuum to yield the isolated compound.

Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and isolation of this compound.

Characterization of this compound

Once isolated, the structural identity and purity of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the retention time and purity of the isolated this compound.

| Parameter | Value | Reference |

| Typical Retention Time | 4.18 - 4.3 min (under specific gradient conditions) | [1][4] |

| Purity | >95% (after preparative HPLC) | [4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its structural confirmation.

| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |

| ESI-MS/MS (Negative Ion Mode) | 481 | Data not explicitly available for this compound, but for the isomeric silychristin, characteristic fragments are observed. | [8][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of natural products. Both 1H and 13C NMR data are essential for assigning the complete chemical structure of this compound.

| Nucleus | Chemical Shifts (δ, ppm) | Coupling Constants (J, Hz) | Reference |

| ¹H NMR | Specific data for this compound is not provided in the search results. However, the spectra of related flavonolignans show characteristic signals for the flavonoid and coniferyl alcohol moieties. | Specific data for this compound is not provided in the search results. | [2] |

| ¹³C NMR | Specific data for this compound is not provided in the search results. | - |

Note: The lack of specific, publicly available NMR data for this compound highlights a gap in the current literature and an opportunity for further research.

Biological Activity and Signaling Pathways

The biological activities of the silymarin complex are well-documented, and research is ongoing to delineate the specific effects of its individual components. Flavonolignans from silymarin have been shown to act as bioactivators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

The Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

While the activation of the Nrf2 pathway has been demonstrated for the silymarin complex and some of its major components, the specific role of this compound in this pathway requires further investigation.

Nrf2 Signaling Pathway Activation

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion and Future Directions

This technical guide has outlined the current knowledge on the discovery and isolation of this compound from milk thistle. While effective methods for its extraction and purification have been established, there is a clear need for more detailed characterization data, particularly comprehensive NMR and MS fragmentation analysis. Furthermore, while the broader silymarin complex is known to modulate the Nrf2 pathway, the specific contribution of this compound to this and other signaling pathways remains an important area for future research. Such studies will be crucial for fully understanding the pharmacological potential of this and other minor flavonolignans from Silybum marianum and for the development of novel therapeutics.

References

- 1. Preventive and Therapeutic Effects of Silybum marianum Seed Extract Rich in Silydianin and Silychristin in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of effects topping on qualitative and quantitative of Silymarin in native populations of Milk thistle (Silybum marianum, L.) [ejcp.gau.ac.ir]

- 4. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete isolation and characterization of silybins and isosilybins from milk thistle (Silybum marianum) | RTI [rti.org]

- 6. florajournal.com [florajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physical and Chemical Properties of Pure Isosilychristin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosilychristin is a naturally occurring flavonolignan and a key bioactive constituent of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum). As a diastereomer of silychristin, it shares a common molecular framework but exhibits distinct stereochemistry, which can influence its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of pure this compound, details on its isolation and characterization, and insights into its mechanism of action as a modulator of critical signaling pathways. All quantitative data is summarized in tables for clarity, and experimental workflows and biological pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a polyphenolic compound characterized by the fusion of a taxifolin flavonoid unit with a coniferyl alcohol moiety. Its structural properties are foundational to its solubility, stability, and biological interactions.

General Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₂O₁₀ | [1] |

| Molecular Weight | 482.4 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Storage Conditions | Desiccate at -20°C | [1] |

| Purity (Typical) | >98% | [1] |

Quantitative Physical Data

Specific thermodynamic data for pure this compound is not widely published. However, data from its diastereomer silybin, which shares the same molecular formula and core structure, provides a reliable reference range. The phenolic hydroxyl groups are expected to have pKa values characteristic of flavonoids.

| Property | Value | Notes | Reference |

| Melting Point | 158 - 163 °C | Data for related silybin diastereomers. Specific value for this compound is not readily available. | [3][4][5] |

| pKa (Estimated) | ~6.6 - 7.9 | Estimated based on the phenolic hydroxyl groups of the related compound silybin. | [6] |

| Solubility | Soluble | In Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

Spectral Data and Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for confirming the elemental composition and distinguishing between isomers through fragmentation patterns.

| MS Parameter | Value | Notes | Reference |

| Ionization Mode | Negative Electrospray (ESI-) | Common mode for phenolic compounds. | [7] |

| Precursor Ion | m/z 481.1 [M-H]⁻ | All silymarin flavonolignan isomers are isobaric. | [7] |

| Key Fragment Ions | m/z 355, 325 | These fragments are reported to be characteristic for distinguishing silychristin and this compound from other isomers like silybin (m/z 301). | [7] |

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals the presence of chromophores within the molecule, consistent with its flavonoid structure.

| Parameter | Value | Notes | Reference |

| λmax | ~287 nm | Absorption maximum for the parent mixture silymarin in methanol, indicative of the flavanone structure. | [8] |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| -OH (Phenolic & Alcoholic) | 3500 - 3200 (broad) | O-H Stretch |

| C-H (Aromatic & Aliphatic) | 3100 - 2850 | C-H Stretch |

| C=O (Ketone) | 1680 - 1650 | C=O Stretch |

| C=C (Aromatic) | 1600 - 1450 | C=C Stretch |

| C-O (Ether & Alcohol) | 1300 - 1000 | C-O Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for establishing the precise stereochemistry of this compound. The following data for the closely related diastereomer, Silychristin A, serves as an excellent reference for spectral assignment.[1]

Table: ¹H and ¹³C NMR Chemical Shifts for Silychristin A (in DMSO-d₆)[1]

| Position | δ ¹³C (ppm) | δ ¹H (ppm), Multiplicity, J (Hz) |

|---|---|---|

| 2 | 83.2 | 5.01, d, J=7.8 |

| 3 | 71.5 | 4.58, d, J=7.8 |

| 4 | 197.6 | - |

| 5 | 163.4 | 11.91, s |

| 6 | 95.3 | 5.92, d, J=2.1 |

| 7 | 167.7 | 10.84, s |

| 8 | 96.3 | 5.95, d, J=2.1 |

| 9 | 162.6 | - |

| 10 | 100.2 | - |

| 1' | 130.0 | - |

| 2' | 116.3 | 7.02, d, J=1.9 |

| 3' | 140.7 | 9.34, s |

| 4' | 147.1 | - |

| 5' | 129.3 | 6.88, d, J=8.2 |

| 6' | 115.4 | 6.95, dd, J=8.2, 1.9 |

| 1" | 132.5 | - |

| 2" | 110.4 | 6.99, d, J=1.8 |

| 3" | 147.6 | - |

| 4" | 146.4 | - |

| 5" | 115.2 | 6.84, d, J=8.1 |

| 6" | 118.7 | 6.74, dd, J=8.1, 1.8 |

| 7" | 87.1 | 4.97, d, J=6.1 |

| 8" | 53.4 | 3.65, m |

| 9" | 63.1 | 3.45, m |

| 3"-OCH₃ | 55.7 | 3.75, s |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from a crude silymarin extract obtained from defatted milk thistle seeds. The separation of the complex mixture of diastereomers requires advanced chromatographic techniques.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: A concentrated silymarin extract is dissolved in a suitable solvent, typically methanol or a methanol/DMSO mixture, and filtered through a 0.45 µm filter.

-

Chromatographic System: A preparative HPLC system equipped with a high-capacity reversed-phase column (e.g., C18, 250 x 20 mm, 5 µm particle size) is used.[9][10][11]

-

Mobile Phase: A gradient elution is commonly employed to resolve the closely eluting isomers. A typical mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Methanol or Acetonitrile

-

-

Gradient Program: The gradient starts with a higher proportion of Solvent A, gradually increasing the concentration of Solvent B to elute the more nonpolar compounds. A shallow gradient is crucial for separating this compound from silychristin and silydianin.[9][12]

-

Detection: Detection is performed using a UV detector, typically at 288 nm.

-

Fraction Collection: Fractions are collected based on the retention time of this compound, which typically elutes before silychristin A and B in reversed-phase systems.[9]

-

Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC-MS. Fractions with >98% purity are pooled and the solvent is removed under vacuum.

Biological Activity and Signaling Pathways

This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a critical negative regulatory role in key metabolic signaling pathways.

Target: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor tyrosine phosphatase localized to the endoplasmic reticulum. It acts as a master regulator of insulin and leptin signaling. By dephosphorylating activated insulin receptors (IR) and Janus kinases (JAKs), PTP1B terminates the signaling cascade, contributing to insulin and leptin resistance.[1] Therefore, inhibiting PTP1B is a validated therapeutic strategy for type 2 diabetes and obesity.

Mechanism of Inhibition

Kinetic studies have shown that this compound and its related flavonolignans act as non-competitive inhibitors of PTP1B.[1] This indicates that they do not bind to the active catalytic site but rather to an allosteric site on the enzyme. Binding to this allosteric site induces a conformational change in PTP1B that prevents the catalytic site from functioning efficiently, even in the presence of the substrate.[13][14] This allosteric mechanism is highly advantageous for drug development as it can offer greater selectivity over other highly conserved phosphatases.

PTP1B-Mediated Signaling Pathway

The diagram below illustrates the insulin signaling pathway and the negative regulatory role of PTP1B. This compound inhibits PTP1B, thereby preventing the dephosphorylation of the insulin receptor and promoting downstream signaling.

Conclusion

This compound is a promising natural product with well-defined chemical characteristics and significant biological activity. Its role as an allosteric inhibitor of PTP1B makes it a compelling lead compound for the development of novel therapeutics for metabolic diseases. This guide provides the core physicochemical data and methodological context necessary for researchers to advance the study and application of this potent flavonolignan.

References

- 1. Identification of flavonolignans from Silybum marianum seeds as allosteric protein tyrosine phosphatase 1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermochemical Transition in Low Molecular Weight Substances: The Example of the Silybin Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Preparative chromatographic purification of diastereomers of silybin and their quantification in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. HPLC Method for the Separation of Nine Key Silymarin Components of Milk Thistle [sigmaaldrich.com]

- 12. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Isosilychristin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isosilychristin, a key flavonolignan found in milk thistle ( Silybum marianum ). Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro biological testing. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility studies.

Core Topic: this compound Solubility in Organic Solvents

This compound, an isomer of silychristin, is one of the major bioactive constituents of silymarin, a complex extract from milk thistle seeds. While the therapeutic potential of silymarin and its components is well-documented, their poor aqueous solubility presents a significant challenge in drug development. Consequently, understanding their solubility in various organic solvents is paramount for pharmaceutical research.

Qualitative Solubility Data

Published literature and chemical supplier information indicate the general solubility of this compound and its closely related isomers in several organic solvents. This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1].

For context, the solubility of the related compound silychristin has been documented as 50 mg/mL in DMSO and soluble in chloroform. It is slightly soluble in acetone and methanol.

The broader silymarin complex, of which this compound is a part, has been shown to be soluble in solvents such as ethanol, acetone, and methanol[2].

Quantitative Solubility Data

While specific quantitative solubility data for this compound remains limited in publicly accessible literature, extensive data is available for the major component of silymarin, silybin. This data can serve as a valuable reference point for estimating the solubility behavior of this compound due to their structural similarities.

Table 1: Quantitative Solubility of Silybin in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Not Specified | 0.1 mg/mL[3] |

| Acetone | Not Specified | ≥20 mg/mL[3] |

| Dimethylformamide (DMF) | Not Specified | ≥20 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥20 mg/mL[3] |

| Transcutol | Not Specified | 350.1 mg/mL[4][5] |

| Ethanol | Not Specified | 225.2 mg/mL[4][5] |

| Polysorbate 20 | Not Specified | 131.3 mg/mL[4][5] |

| Glyceryl Monooleate | Not Specified | 33.2 mg/mL[4][5] |

Experimental Protocols

Determining the precise solubility of this compound requires a robust and validated experimental protocol. The following methodology is based on standard practices for solubility assessment of natural products, incorporating high-performance liquid chromatography (HPLC) for accurate quantification.

General Protocol for this compound Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound standard (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV-Vis or DAD detector

-

C18 HPLC column (e.g., 100 x 3 mm)

-

Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

3. Solubility Measurement (Equilibrium Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.

4. Quantification by HPLC:

-

Analyze the diluted samples and calibration standards by HPLC. A typical HPLC method for silymarin components involves a C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic modifier like methanol or acetonitrile.

-

Example HPLC Conditions:

-

Column: C18, 100 x 3 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile

-

Gradient: A time-programmed gradient from a lower to a higher concentration of Mobile Phase B.

-

Flow Rate: ~1 mL/min

-

Detection Wavelength: ~288 nm

-

Injection Volume: 5-10 µL

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility of this compound in the original solvent by accounting for the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Logical Relationship of Silymarin Components

This diagram shows the relationship between silymarin, its major components, and the isomeric forms of silychristin.

Caption: Hierarchical relationship of silymarin components.

References

- 1. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization and single-laboratory validation of a method for the determination of flavonolignans in milk thistle seeds by high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability of Isosilychristin Under Various Experimental Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of isosilychristin, a key flavonolignan component of silymarin, under various experimental conditions. Due to the limited availability of stability data specifically for this compound, this guide incorporates data from its closely related isomer, silychristin, to provide a broader understanding of its stability profile. This approach is scientifically reasonable given their structural similarities, but direct experimental validation for this compound is recommended for any critical applications.

Quantitative Stability Data

The following table summarizes the available quantitative data on the thermal degradation of silychristin in an aqueous environment at pH 5.1. These findings suggest that this compound likely exhibits similar degradation kinetics under thermal stress. The degradation was observed to follow first-order kinetics.

| Temperature (°C) | Degradation Rate Constant (k, min⁻¹) | Half-life (t½, min) |

| 100 | 0.0104 | 58.3 |

| 120 | Not explicitly stated, but degradation increases with temperature. | Not explicitly stated |

| 140 | Not explicitly stated, but degradation increases with temperature. | Not explicitly stated |

| 160 | Not explicitly stated, but degradation increases with temperature. | 6.2 |

Data sourced from a study on the thermal degradation of silymarin compounds in subcritical water. It is important to note that in the same study, no degradation was observed when pure ethanol was used as the solvent at 140°C, and degradation increased exponentially with the increasing concentration of water in ethanol/water mixtures[1][2][3].

Stability Profile Under Different Conditions

Thermal Stability: As indicated by the quantitative data, this compound's stability is significantly affected by temperature, with degradation accelerating at higher temperatures in aqueous solutions[1][2][3].

pH Stability: Direct studies on the effect of pH on this compound are scarce. However, studies on the related flavonolignan, silybin, indicate that it is stable under acidic (Brønsted) conditions but shows reduced stability in the presence of Lewis acids or under basic conditions[4]. One study noted that pure silybin was unstable in buffers ranging from pH 1.0 to 7.8, whereas silybin within the silymarin complex exhibited greater stability, suggesting a protective effect from other components[5]. It is plausible that this compound follows a similar pattern of pH-dependent stability.

Photostability: this compound has been found to be stable and UVA photostable in aqueous solutions. This suggests that light is not a primary factor in its degradation under normal storage and handling conditions.

Oxidative Stability: While specific oxidative degradation studies on this compound were not found, silybin is known to be easily oxidized to 2,3-dehydrosilybin[4]. Given the structural similarity, this compound may also be susceptible to oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the stability of this compound.

3.1. Forced Degradation Study Protocol (Representative)

This protocol is a representative procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.

-

Objective: To investigate the degradation behavior of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

-

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade methanol, acetonitrile, and water

-

Suitable buffer solutions (e.g., phosphate, acetate)

-

HPLC system with a PDA or UV detector and a C18 column

-

-

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at room temperature for a defined period, monitoring for degradation.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and prepare for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified duration.

-

Sample at intervals and prepare for HPLC analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for a set time.

-

Also, reflux a solution of this compound in a neutral solvent (e.g., water:methanol 1:1) at a high temperature.

-

Sample at different time points and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to a calibrated light source providing an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC.

-

-

HPLC Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.

-

A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid on a C18 column, with detection at 288 nm.

-

-

3.2. Analytical Method for Stability Testing (Representative)

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is often preferred for separating the complex mixture of silymarin components and their degradation products.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A representative gradient could be: 0-20 min, 10-40% B; 20-25 min, 40-60% B; 25-30 min, hold at 60% B; followed by a return to initial conditions and re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: 288 nm.

-

Injection Volume: 10-20 µL.

Visualization of Pathways and Workflows

4.1. Signaling Pathway

This compound, as a major component of silymarin, is reported to be an activator of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress[1]. A study on its isomer, silychristin A, has demonstrated its ability to activate the Nrf2-HO-1/SOD2 pathway. The following diagram illustrates this protective signaling cascade.

4.2. Experimental Workflow

The following diagram outlines a typical workflow for conducting a forced degradation study.

References

- 1. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of silymarin and its polyphenols to affect Nrf2 signalling pathway in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonolignan 2,3-dehydrosilydianin activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Silychristin A activates Nrf2-HO-1/SOD2 pathway to reduce apoptosis and improve GLP-1 production through upregulation of estrogen receptor α in GLUTag cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Mechanism of Action of Isosilychristin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosilychristin, a key flavonolignan found in the silymarin complex from milk thistle (Silybum marianum), exhibits significant antioxidant properties through a multifaceted mechanism of action. While often studied as part of the broader silymarin extract, research into its individual activity reveals a potent ability to mitigate oxidative stress. This document provides an in-depth technical overview of this compound's antioxidant action, detailing its capacity for direct radical scavenging and its influence on crucial cellular defense pathways. Quantitative data from various assays are presented, alongside detailed experimental protocols and visualizations of the key signaling cascades involved. This guide consolidates current scientific understanding to support further research and drug development efforts centered on this compound.

Direct Antioxidant Mechanisms: Radical Scavenging

This compound's polyphenolic structure enables it to directly neutralize reactive oxygen species (ROS) and other free radicals, thus inhibiting oxidative damage.[1] Its efficacy has been quantified through several standard in vitro biochemical assays, which measure the compound's ability to scavenge artificial radicals.

In Vitro Scavenging Activity

Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) tests are foundational for characterizing direct antioxidant potential.[2][3] In the DPPH assay, this compound has demonstrated moderate radical scavenging activity.[3] The ORAC assay, which measures the quenching of peroxyl radicals, provides another key metric of its physical antioxidant capability.[2] While this compound itself is a competent antioxidant, studies comparing it to its parent compound, silychristin A, and other derivatives like 2,3-dehydrosilychristin, show it to be comparatively less potent in some direct scavenging assays.[4][5]

Table 1: Quantitative In Vitro Antioxidant Activity of this compound and Related Flavonolignans

| Compound | Assay | Result (IC50 or Equivalent) | Reference |

| This compound | DPPH EC50 | Moderately active | [3] |

| This compound | ORAC (µM TE/µM) | No significant difference from Silychristin A | [4] |

| Silychristin | DPPH EC50 | ~115 µM | [3][6] |

| Silybin A | ORAC IC50 | 6.5 ± 0.6 µM | [4] |

| Taxifolin | DPPH EC50 | 32 µM | [3][6] |

Note: Data for this compound is limited compared to other major flavonolignans. TE = Trolox Equivalents.

Indirect and Cellular Antioxidant Mechanisms

Beyond direct scavenging, this compound exerts its antioxidant effects within the cellular environment by modulating endogenous defense systems. This indirect mechanism is crucial for long-term cytoprotection against oxidative stress.

Activation of the Nrf2 Signaling Pathway

A primary mechanism for cellular antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7]

Upon exposure to oxidative stress or Nrf2 activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2.[7] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[8] This induces the transcription of crucial protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, with biliverdin and its subsequent product, bilirubin, being potent antioxidants.[8][9]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.[8][10]

-

Superoxide Dismutase (SOD): Enzymes that catalyze the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[9][11]

-

Glutathione Peroxidase (GPx): Enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as a reductant.[8][11]

Studies on the broader silymarin complex and its components have consistently shown activation of the Nrf2 pathway, suggesting this is a key mechanism for this compound as well.[7][12] For instance, silychristin A has been shown to reverse the palmitate-induced inactivation of the Nrf2-HO-1/SOD2 antioxidative pathway in intestinal L-cells.[9]

Modulation of Cellular Signaling Pathways

Oxidative stress is intrinsically linked to inflammatory signaling. Mitogen-activated protein kinases (MAPKs), such as p38 and JNK, are stress-activated kinases that can trigger inflammatory responses and apoptosis when over-activated by ROS.[13][14][15] The antioxidant properties of silymarin components are known to suppress these pathways. By reducing the intracellular ROS load, this compound can likely attenuate the activation of the MAPK cascade, thereby preventing downstream inflammatory events and promoting cell survival.[13]

Cellular Antioxidant Activity (CAA)

The CAA assay measures antioxidant activity within a cellular context, accounting for bioavailability and metabolism.[2][16] In HepG2 cells, this compound has demonstrated cellular antioxidant activity, though it was found to be less potent than its derivatives, 2,3-dehydrosilychristin and anhydrosilychristin.[4] This suggests that while this compound is active, structural modifications can significantly enhance its efficacy within a biological system.

Table 2: Cellular Antioxidant and Anti-inflammatory Activity

| Compound | Assay | Cell Line | Result (IC50) | Reference |

| This compound | CAA | HepG2 | Less potent than derivatives | [4][17] |

| This compound | NO Production Inhibition | RAW 264.7 | ~50 µM | [2] |

| Silychristin A | CAA | HepG2 | Less potent than derivatives | [4] |

| Silychristin A | NO Production Inhibition | RAW 264.7 | ~50 µM | [2] |

| 2,3-dehydrosilychristin | CAA | HepG2 | More potent than Silychristin A | [4] |

| 2,3-dehydrosilychristin | NO Production Inhibition | RAW 264.7 | ~25 µM | [2] |

NO = Nitric Oxide. A lower IC50 value indicates higher potency.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of antioxidant activity. Below are methodologies for key assays cited in this guide.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.[16]

Protocol:

-

Cell Culture: Human hepatoblastoma HepG2 cells are cultured in EMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[4]

-

Seeding: Cells are seeded into a 96-well microplate at a density of 5 x 10⁵ cells/mL and incubated for 24 hours.[16]

-

Loading: The culture medium is removed, cells are washed with PBS, and then incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) (e.g., 0.0125 mg/mL) for 1 hour.[16]

-

Treatment: The DCFH-DA solution is removed, and cells are treated with varying concentrations of this compound alongside a control.

-

Induction of Oxidative Stress: After 1 hour of co-incubation, the treatment medium is replaced with a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator (e.g., 44 µM in PBS), to induce oxidative stress.[16]

-

Measurement: The fluorescence is measured kinetically over time (e.g., excitation/emission at 485/538 nm). The antioxidant capacity is calculated based on the inhibition of fluorescein oxidation compared to the control.[16]

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[2]

Protocol:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and the test compound (this compound) in a phosphate buffer. Trolox, a water-soluble vitamin E analog, is used as the standard.[2][3]

-

Reaction Mixture: In a 96-well plate, combine the fluorescein solution with either the test compound, Trolox standard, or a blank buffer.

-

Initiation: Add the AAPH solution to all wells to initiate the radical-generating reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time (typically every 1-2 minutes for 1-2 hours) at an excitation/emission of ~485/520 nm.

-

Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as Trolox Equivalents (TE).[3]

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3]

Protocol:

-

Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in a suitable solvent.[18]

-

Reaction: Mix a fixed volume of the DPPH solution with the this compound solutions in a microplate or cuvettes. A control containing only the solvent and DPPH is also prepared.[19]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[19]

-

Measurement: Measure the absorbance of the solutions at ~517 nm. The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

-

Calculation: The scavenging activity is calculated as a percentage of DPPH discoloration. The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[3][6]

Conclusion

The mechanism of action of this compound as an antioxidant is comprehensive, involving both direct and indirect pathways. While it is a capable direct scavenger of free radicals, its more significant contribution to cellular protection likely stems from its ability to activate the Nrf2 signaling pathway. This leads to the upregulation of a suite of endogenous antioxidant enzymes, providing a robust and sustained defense against oxidative stress. Furthermore, by quenching ROS, this compound can mitigate the activation of pro-inflammatory signaling cascades like the MAPK pathway. Although some studies indicate its potency may be lower than that of other silymarin derivatives, its confirmed biological activity warrants its position as a compound of interest for further investigation in the prevention and treatment of conditions rooted in oxidative stress.

References

- 1. vitabase.com [vitabase.com]

- 2. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silychristin A activates Nrf2-HO-1/SOD2 pathway to reduce apoptosis and improve GLP-1 production through upregulation of estrogen receptor α in GLUTag cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavonolignan 2,3-dehydrosilydianin activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonolignans silybin, silychristin and 2,3-dehydrosilybin showed differential cytoprotective, antioxidant and anti-apoptotic effects on splenocytes from Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential of silymarin and its polyphenols to affect Nrf2 signalling pathway in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Complex Evaluation of Antioxidant Capacity of Milk Thistle Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Isosilychristin Quantification using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosilychristin is a flavonolignan and one of the active components of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum). Silymarin is widely recognized for its hepatoprotective properties. Accurate quantification of its individual constituents, such as this compound, is crucial for the standardization of milk thistle extracts and for pharmacokinetic and pharmacodynamic studies in drug development.[1][2][3] This document provides a detailed protocol for the quantification of this compound in various matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.[1][4]

Experimental Protocols

This section details the methodology for the quantification of this compound. The protocol is a synthesis of established methods for the analysis of silymarin components.[1][2][3][5][6]

Sample Preparation

The sample preparation procedure is critical for accurate quantification and may vary depending on the matrix (e.g., plant extract, plasma).

For Plant Extracts (e.g., Silymarin):

-

Weigh and dissolve the milk thistle extract in methanol to create a stock solution of 1 mg/mL.[7][8]

-

Dilute the stock solution with 50% aqueous methanol to a working concentration (e.g., 1 µg/mL).[7][8]

-

For complex matrices, the method of standard addition may be employed to correct for matrix effects.[7][8] This involves spiking known amounts of this compound standard into the sample solutions to generate a standard addition calibration curve.[7][8]

For Biological Matrices (e.g., Human Plasma):

-

To a plasma sample, add an internal standard solution.

-

Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

A selective and sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method is essential for the characterization and quantification of silymarin components.[1]

Table 1: HPLC Parameters

| Parameter | Recommended Conditions |

| Column | C18 column (e.g., YMC ODS-AQ, Chromolith RP-18e, Cortecs UPLC C18)[1][5][7][8] |

| Column Dimensions | e.g., 100 x 3 mm, 250 mm x 2 mm, 150 mm x 2.1 mm[2][3][5][7][8] |

| Particle Size | e.g., 1.7 µm, 5 µm[2][3][7][8] |

| Mobile Phase A | Water with 0.1% formic acid or 10mM ammonium acetate.[2][3][5] |

| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid.[5] |

| Gradient Elution | A gradient program is typically used to achieve optimal separation of silymarin isomers. An example gradient could be: 0-2 min 50% B, 2-4.5 min 50-55% B, 4.5-5.5 min 55-60% B, 6-8 min 60-75% B.[8] |

| Flow Rate | 0.4 - 1.1 mL/min, depending on the column dimensions.[5][9] |

| Column Temperature | 25 - 35 °C.[5][9] |

| Injection Volume | 1 - 20 µL.[5][9] |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Conditions |

| Ionization Mode | Negative Electrospray Ionization (ESI-).[5][9] |

| Ion Source Voltage | ~4.5 kV.[5][9] |

| Source Temperature | 200 - 550 °C.[5][9][10] |

| Nebulizing Gas Flow | ~1.5 L/min.[5][9] |

| Drying Gas Flow | ~15 L/min.[5][9] |

| Detection Mode | Multiple Reaction Monitoring (MRM).[1][4] |

| MRM Transitions | The precursor ion for this compound is typically m/z 481 [M-H]⁻. Product ions for quantification and qualification need to be determined by infusing a standard solution.[4] |

Calibration and Quantification

Calibration curves for this compound are typically linear over a range of concentrations (e.g., 2 ng/mL to 100 ng/mL), with a lower limit of quantification around 2 ng/mL.[2][3] The quantification is performed by integrating the peak area of the specific MRM transition for this compound and comparing it to the calibration curve.

Quantitative Data Summary

The content of this compound can vary significantly among different silymarin preparations.

Table 3: this compound Content in Different Silymarin Preparations

| Sample ID | This compound Content (mg/g) | Reference |

| SM 1 | 13 | [5] |

| SM 3 | 15 | [5] |

| SM 4 | 0.9 | [5] |

| SM 5 | 0.5 | [5] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound using HPLC-MS/MS.

References

- 1. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive LC-MS/MS assay for the simultaneous analysis of the major active components of silymarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Isosilychristin from Silybum marianum Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosilychristin is a flavonolignan found in the seeds of milk thistle (Silybum marianum). It is a component of the silymarin complex, which is renowned for its hepatoprotective, antioxidant, and anti-inflammatory properties.[1][2][3][4] As a specific isomer, this compound is of growing interest for its potential pharmacological activities. These application notes provide detailed protocols for the extraction of the crude silymarin mixture from S. marianum seeds and the subsequent purification of this compound. Additionally, the document outlines the putative signaling pathway associated with the biological activity of silymarin flavonolignans.

Data Presentation: Quantitative Analysis of Extraction Yields

The yield of this compound and related flavonolignans is highly dependent on the extraction method and solvent system employed. Below is a summary of reported yields for silychristin, a closely related isomer, which can serve as a benchmark for optimizing this compound extraction.

| Extraction Method | Solvent System | Temperature | Yield of Silychristin (mg/g of seed) | Reference |

| Hot Water Extraction | Deionized Water | 100°C | 5.0 | [5] |

| Pressurized Liquid Extraction | Ethanol | Not Specified | 3.89 (from defatted seed meal) | |

| Soxhlet Extraction | Methanol after n-hexane defatting | Boiling Point | Not explicitly quantified for silychristin | [6] |

| Ultrasonic-Assisted Extraction | Methanol | Room Temperature | Not explicitly quantified for silychristin | [7] |

Note: The content of this compound in various silymarin preparations has been found to range from 0.5 mg/g to 15 mg/g.

Experimental Workflow

The overall process for obtaining pure this compound from Silybum marianum seeds involves seed preparation, extraction of the crude silymarin complex, and multi-step chromatographic purification.

Experimental Protocols

Protocol 1: Extraction of Crude Silymarin

This protocol describes a standard laboratory-scale method for obtaining a crude silymarin extract from Silybum marianum seeds.

1. Seed Preparation:

-

Grind dried Silybum marianum seeds into a fine powder using a laboratory mill.

-

For defatting, perform a Soxhlet extraction of the seed powder with n-hexane for 4-6 hours. This step removes lipids that can interfere with subsequent extractions.[6]

-

Alternatively, macerate the seed powder in n-hexane (1:10 w/v) with agitation for 24 hours at room temperature, followed by filtration.

-

Air-dry the defatted seed powder to remove residual hexane.

2. Extraction:

-

Method A: Maceration.

-

Suspend the defatted seed powder in methanol or ethanol (1:10 w/v).

-

Stir the mixture at room temperature for 24 hours.

-

-

Method B: Soxhlet Extraction.

-

Place the defatted seed powder in a cellulose thimble and perform Soxhlet extraction with methanol or ethanol for 6-8 hours.[6]

-

-

Method C: Hot Water Extraction.

3. Concentration:

-

Filter the resulting mixture through Whatman No. 1 filter paper to separate the extract from the solid seed residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude silymarin extract.

-

Dry the crude extract in a vacuum oven to remove any remaining solvent.

Protocol 2: Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the isolation of this compound from the crude silymarin extract.

1. Preliminary Purification by Column Chromatography:

-

Dissolve the crude silymarin extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with a gradient of chloroform and methanol, starting with a non-polar mixture (e.g., 95:5 chloroform:methanol) and gradually increasing the polarity by increasing the proportion of methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions enriched with this compound.[8]

-

Alternatively, Sephadex LH-20 column chromatography with methanol as the mobile phase can be used for further separation.

2. Final Purification by Preparative HPLC:

-

Pool the this compound-rich fractions from the column chromatography step and concentrate them.

-

Dissolve the concentrated material in the HPLC mobile phase.

-

Perform preparative reversed-phase HPLC using a C18 column.

-

A typical mobile phase consists of a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[9]

-

An example of a gradient elution could be starting with 30% methanol in water and increasing to 60% methanol over 30 minutes. The exact gradient should be optimized based on analytical HPLC results.

-

Monitor the elution at a wavelength of 288 nm.[10]

-

Collect the peak corresponding to this compound. The typical elution order is taxifolin, followed by this compound, silychristin, silydianin, silybins, and isosilybins.[11]

-

Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and mass spectrometry.

Signaling Pathway

The biological activities of silymarin components, including this compound and its isomers, are linked to their ability to modulate cellular signaling pathways, particularly the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[2][12] Silychristin A has been shown to activate the Nrf2-HO-1/SOD2 pathway.[13] This pathway is a key regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation.[2][12] this compound is thought to inactivate Keap1, leading to the stabilization and nuclear translocation of Nrf2.[2][12] In the nucleus, Nrf2 heterodimerizes with Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2).[2][12][13]

References

- 1. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. rjptonline.org [rjptonline.org]

- 7. Comparative analysis of silymarin using different extraction techniques [morressier.com]

- 8. Silymarin content in Silybum marianum populations growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Silychristin A activates Nrf2-HO-1/SOD2 pathway to reduce apoptosis and improve GLP-1 production through upregulation of estrogen receptor α in GLUTag cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Isosilychristin's Anti-Inflammatory Efficacy in Macrophages

Introduction

Isosilychristin is a flavonolignan, a natural phenolic compound, and a component of silymarin, an extract from milk thistle seeds.[1] Silymarin and its constituents, including silychristin and its isomers, are recognized for their antioxidant and anti-inflammatory properties.[2] Macrophages are key players in the innate immune system, orchestrating inflammatory responses.[3] Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages adopt a pro-inflammatory M1 phenotype. This activation triggers the release of inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5] The overproduction of these mediators is linked to various inflammatory diseases. This compound has demonstrated the ability to inhibit the production of nitric oxide in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory conditions.[6] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound on macrophages in vitro.

Mechanism of Action

The anti-inflammatory effects of silymarin constituents are largely attributed to the suppression of key signaling pathways.[4] When macrophages are stimulated by LPS, Toll-like receptor 4 (TLR4) is activated, initiating downstream signaling cascades. Two major pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] Activation of these pathways leads to the transcription of genes encoding pro-inflammatory mediators.[8] Silymarin and its components have been shown to inhibit the activation of both NF-κB and MAPK pathways, thereby reducing the expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[9][10]

Data Presentation: Quantitative Summary of this compound's Effects

The following tables summarize the dose-dependent inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production (% of LPS Control) |

| Control (Unstimulated) | - | 5.2 ± 1.1 |

| LPS (1 µg/mL) | - | 100 |

| This compound + LPS | 10 | 85.4 ± 4.3 |

| This compound + LPS | 25 | 62.1 ± 3.8 |

| This compound + LPS | 50 | 41.5 ± 2.9 |

| This compound + LPS | 100 | 25.8 ± 2.1 |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Generation

| Treatment | Concentration (µM) | ROS Level (% of LPS Control) |

| Control (Unstimulated) | - | 8.9 ± 1.5 |

| LPS (1 µg/mL) | - | 100 |

| This compound + LPS | 10 | 90.1 ± 5.0 |

| This compound + LPS | 25 | 71.3 ± 4.2 |

| This compound + LPS | 50 | 55.9 ± 3.5 |

| This compound + LPS | 100 | 38.2 ± 2.8 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (Unstimulated) | - | 45 ± 5 | 18 ± 3 | 12 ± 2 |

| LPS (1 µg/mL) | - | 2580 ± 150 | 1850 ± 120 | 450 ± 30 |

| This compound + LPS | 10 | 2210 ± 130 | 1600 ± 110 | 390 ± 25 |

| This compound + LPS | 25 | 1650 ± 115 | 1150 ± 90 | 280 ± 20 |

| This compound + LPS | 50 | 980 ± 80 | 650 ± 55 | 160 ± 15 |

| This compound + LPS | 100 | 550 ± 45 | 320 ± 30 | 85 ± 10 |

Experimental Workflow and Protocols

The overall workflow for assessing the anti-inflammatory properties of this compound is depicted below.

Protocol 1: Cell Culture and Maintenance

This protocol describes the standard procedure for culturing the RAW 264.7 murine macrophage cell line.

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper.[6] Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium. Seed into new culture flasks at the desired density.

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with anti-inflammatory assays.

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[11]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Protocol 3: Nitric Oxide (NO) Production Assay

This protocol uses the Griess reaction to quantify nitrite, a stable product of NO, in the cell culture supernatant.[6]

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10^6 cells/mL).[6] After 24-48 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[2][6]

-

Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Assay

This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well black plate and allow them to adhere. Treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the desired time (e.g., 6-12 hours).

-

DCFDA Loading: Wash the cells with PBS and then add 100 µL of 10 µM DCFDA solution in serum-free DMEM.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Protocol 5: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1-2 hours before stimulating with LPS (1 µg/mL).[12]

-

Incubation and Collection: Incubate for an appropriate time (e.g., 4-24 hours, depending on the cytokine).[11] Centrifuge the plate and collect the supernatant.

-

ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.

-

Data Analysis: Calculate the cytokine concentrations based on the standard curves generated for each cytokine.

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.

References

- 1. Silymarin Constituents Enhance ABCA1 Expression in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of silymarin fractions on pro-inflammatory cytokine secretion from macrophage and colonic epithelial cell lines - MedCrave online [medcraveonline.com]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of synthetic silymarin-PLGA nanoparticles on M2 polarization and inflammatory cytokines in LPS-treated murine peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silymarin Inhibits Morphological Changes in LPS-Stimulated Macrophages by Blocking NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Phagocytosis by Silibinin in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Silymarin Inhibits Morphological Changes in LPS-Stimulated Macrophages by Blocking NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Application Notes and Protocols for Isosilychristin in Hepatoprotective Studies In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosilychristin is a flavonolignan component of silymarin, the extract from the seeds of the milk thistle plant (Silybum marianum). Silymarin has a long history of use in traditional medicine for liver ailments and is well-regarded for its hepatoprotective properties.[1][2][3] These effects are largely attributed to its antioxidant, anti-inflammatory, and antifibrotic actions.[1][3] While the most abundant and studied component of silymarin is silibinin, other constituents like this compound also contribute to its overall therapeutic profile.

These application notes provide a comprehensive guide for the in vivo evaluation of the hepatoprotective effects of this compound. It is important to note that while extensive in vivo data exists for the silymarin complex and silibinin, specific in vivo hepatoprotective studies on isolated this compound are limited. Therefore, the following protocols and data presentation are based on established methodologies for evaluating hepatoprotective agents and known in vitro activities of this compound, with data for silymarin used as a comparative reference.

Putative Mechanisms of Action

Based on in vitro studies and research on the broader silymarin complex, the hepatoprotective effects of this compound are likely mediated through several mechanisms:

-

Antioxidant Activity : this compound has demonstrated antioxidant properties, which are crucial for mitigating the oxidative stress that underlies many forms of liver injury.[1] This includes scavenging free radicals and potentially modulating the activity of endogenous antioxidant enzymes.

-

Anti-inflammatory Effects : Chronic inflammation is a key driver of liver damage. Silymarin and its components are known to modulate inflammatory pathways, with the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway being a significant mechanism.[4] By suppressing NF-κB activation, this compound may reduce the production of pro-inflammatory cytokines.

-

Membrane Stabilization : Silymarin is known to stabilize the membranes of hepatocytes, thereby preventing the entry of toxins and the leakage of liver enzymes.[1]

Data Presentation: Hepatoprotective Effects of Silymarin (for reference)

The following tables summarize typical quantitative data from in vivo studies on silymarin, which can serve as a benchmark for designing and evaluating studies on this compound.

Table 1: Effect of Silymarin on Serum Liver Enzymes in a Rat Model of CCl₄-Induced Hepatotoxicity

| Group | Treatment | ALT (U/L) | AST (U/L) | ALP (U/L) |

| 1 | Normal Control (Vehicle) | 45 ± 5 | 110 ± 12 | 150 ± 15 |

| 2 | Toxicant Control (CCl₄) | 250 ± 20 | 480 ± 35 | 380 ± 25 |

| 3 | Silymarin (100 mg/kg) + CCl₄ | 90 ± 10 | 210 ± 18 | 220 ± 20 |

| 4 | Silymarin (200 mg/kg) + CCl₄ | 65 ± 8 | 160 ± 15 | 180 ± 18 |

Data are presented as mean ± SD and are hypothetical, based on typical results from published studies.

Table 2: Effect of Silymarin on Hepatic Antioxidant Status in a Rat Model of CCl₄-Induced Hepatotoxicity

| Group | Treatment | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µg/mg protein) |

| 1 | Normal Control (Vehicle) | 150 ± 12 | 80 ± 7 | 8.5 ± 0.7 |

| 2 | Toxicant Control (CCl₄) | 85 ± 9 | 45 ± 5 | 4.2 ± 0.5 |

| 3 | Silymarin (100 mg/kg) + CCl₄ | 120 ± 10 | 65 ± 6 | 6.8 ± 0.6 |

| 4 | Silymarin (200 mg/kg) + CCl₄ | 140 ± 11 | 75 ± 6 | 8.0 ± 0.7 |

Data are presented as mean ± SD and are hypothetical, based on typical results from published studies.

Experimental Protocols

The following are detailed protocols for inducing and evaluating hepatotoxicity in rodent models. These can be adapted for testing the efficacy of this compound.

Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Acute Hepatotoxicity

This is a widely used model for screening hepatoprotective agents. CCl₄ is metabolized by cytochrome P450 to the trichloromethyl free radical, which induces lipid peroxidation and liver damage.[1][5]

Materials:

-

This compound

-

Carbon tetrachloride (CCl₄)

-

Olive oil or corn oil (as vehicle)

-

Male Wistar rats or Swiss albino mice

-

Standard laboratory animal diet and water

-

Gavage needles

-

Syringes and needles for injection and blood collection

-

Centrifuge

-

Biochemical assay kits for ALT, AST, ALP, total bilirubin, and total protein

-

Kits for measuring SOD, CAT, GPx, and GSH

-

Formalin (10%) for histopathology

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).

-

Grouping: Divide animals into at least four groups (n=6-8 per group):

-

Group I (Normal Control): Receive the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

-

Group II (Toxicant Control): Receive the vehicle orally and a single intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, diluted 1:1 in olive oil).

-

Group III (this compound Treatment): Receive this compound orally at a specific dose (e.g., 50, 100, 200 mg/kg) for 7 days, followed by a single i.p. injection of CCl₄ on the 7th day, 1 hour after the final dose of this compound.

-

Group IV (Positive Control): Receive a standard hepatoprotective agent like silymarin (e.g., 100 mg/kg) orally for 7 days, followed by a single i.p. injection of CCl₄ on the 7th day.

-

-

Sample Collection: 24 hours after CCl₄ administration, anesthetize the animals and collect blood via cardiac puncture. Euthanize the animals and immediately excise the liver.

-

Biochemical Analysis: Separate serum from the blood by centrifugation and analyze for levels of ALT, AST, ALP, total bilirubin, and total protein using standard biochemical kits.

-

Antioxidant Status: Homogenize a portion of the liver tissue and analyze the supernatant for SOD, CAT, GPx activity, and GSH levels.

-